1-(Biphenyl-4-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Description

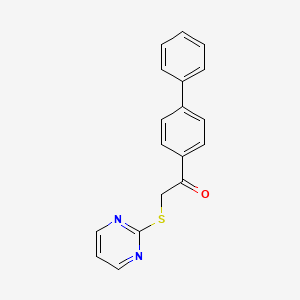

1-(Biphenyl-4-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a synthetic compound featuring a biphenyl core linked to a pyrimidinylsulfanyl group via an ethanone bridge. Its structure combines aromatic biphenyl and heterocyclic pyrimidine moieties, which are critical for its pharmacological properties.

Properties

IUPAC Name |

1-(4-phenylphenyl)-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c21-17(13-22-18-19-11-4-12-20-18)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQGDVDUMWFRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Biphenyl-4-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, potentially through disruption of bacterial cell wall synthesis.

- Antitumor Activity : Preliminary research suggests that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Biological Activity Data

| Activity Type | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Metabolic enzymes | Reduced activity | |

| Antimicrobial | Bacterial cell wall | Inhibition of growth | |

| Antitumor | Cancer cell apoptosis | Induction of cell death |

Case Studies

- Antitumor Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.

- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited potent activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests potential for development as a new antimicrobial agent.

- Enzyme Targeting : Research highlighted the compound's ability to inhibit the Mycobacterium enoyl acyl carrier protein reductase (InhA), an essential target in antitubercular drug discovery. The inhibition was characterized by kinetic studies demonstrating competitive inhibition patterns.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H16N2OS

- Molecular Weight : 320.40 g/mol

- IUPAC Name : 1-(biphenyl-4-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

The biphenyl and pyrimidine moieties contribute to its biological activity, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for preventing tumor growth.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound selectively targeted cancer cells while sparing normal cells, highlighting its potential as a safer chemotherapy agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Research Findings : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential utility in treating bacterial infections .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action : The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which are critical factors in neurodegeneration .

Data Table: Summary of Applications

Comparison with Similar Compounds

Piperazine-Linked Derivatives

Key Compounds :

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c)

- 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k)

Structural Differences :

- The pyrimidinylsulfanyl group in the parent compound is replaced by aryl piperazine.

- Piperazine derivatives retain the biphenyl-ethanone backbone but introduce substituents like methoxy or dichlorophenyl on the piperazine ring.

Pharmacological Profile :

- Antipsychotic Activity : Both 3c and 3k exhibit potent anti-dopaminergic and anti-serotonergic activities, with reduced catalepsy induction compared to classical antipsychotics, suggesting a favorable side-effect profile .

- QSAR Insights : Electron affinity (EA) and brain/blood partition coefficient (QPlogBB) are key descriptors correlating with anti-dopaminergic potency. Higher EA enhances receptor binding, while QPlogBB optimizes CNS penetration .

Table 1: Activity Data for Piperazine Derivatives

| Compound | Anti-Dopaminergic IC₅₀ (nM) | Anti-Serotonergic IC₅₀ (nM) | Catalepsy Induction (Relative Potency) |

|---|---|---|---|

| 3c | 12.5 ± 1.2 | 18.3 ± 2.1 | Low (0.3× haloperidol) |

| 3k | 9.8 ± 0.9 | 15.6 ± 1.8 | Low (0.4× haloperidol) |

Imidazole Sulfanyl Analogs

Key Compound :

- 1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

Structural Differences :

- The pyrimidine ring is replaced by a methyl-substituted imidazole.

Functional Implications :

- Imidazole’s smaller ring size and altered electronic properties may reduce affinity for dopamine D₂ receptors compared to pyrimidine derivatives.

Dihydropyrimidinone Derivatives

Key Compounds :

- 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone

- 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

Structural Differences :

- The biphenyl group is absent; instead, these compounds feature a tetrahydropyrimidine ring with sulfanylidene or fluorophenyl substituents.

Pharmacological Profile :

- Antibacterial/Antifungal Activity: Unlike the antipsychotic focus of the parent compound, dihydropyrimidinones exhibit broad-spectrum antimicrobial effects. The sulfanylidene group enhances thione-related reactivity, contributing to microbial membrane disruption .

Table 2: Biological Activity of Dihydropyrimidinones

| Compound | Antibacterial (MIC, μg/mL) | Antifungal (MIC, μg/mL) |

|---|---|---|

| Sulfanylidene | 8.2 (E. coli) | 12.5 (C. albicans) |

| Fluorophenyl | 6.7 (S. aureus) | 10.8 (A. niger) |

Simplified Biphenyl-Ethanone Analogs

Key Compound :

- 1-Biphenyl-4-yl-2-phenyl-ethanone

Structural Differences :

- Lacks the pyrimidinylsulfanyl group entirely, retaining only the biphenyl and phenyl groups.

Functional Implications :

Acetylpyrimidine Derivatives

Key Compound :

- 4-Acetyl-2-methylpyrimidine

Structural Differences :

- A simple acetylpyrimidine without the biphenyl or ethanone linker.

Functional Role :

- Used as a flavoring agent, highlighting the structural versatility of pyrimidine derivatives but unrelated to CNS activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.